beta-L-fucose 1-phosphate
Overview
Description
Beta-L-fucose 1-phosphate is a chemical compound with the molecular formula C6H13O8P . It is also known by other names such as 6-Deoxy-1-O-phosphono-β-L-galactopyranose . It is used as both a substrate and product to identify, differentiate, and characterize GTP fucose pyrophosphorylase (GFPP; fucose-1-phosphate guanylyltransferases) involved in the formation of the nucleotide-sugar GDP-beta-l-fucose and other fucosylation donor substrates .
Synthesis Analysis
The synthesis of beta-L-fucose 1-phosphate involves the enzyme fucokinase, which catalyzes the chemical reaction ATP + L-fucose to ADP + beta-L-fucose 1-phosphate . The product of the kinase reaction is β-L-fucose-1-phosphate .Molecular Structure Analysis
The molecular structure of beta-L-fucose 1-phosphate is characterized by 5 defined stereocentres . The compound has an average mass of 244.136 Da and a monoisotopic mass of 244.034805 Da .Chemical Reactions Analysis
Beta-L-fucose 1-phosphate is involved in the formation of the nucleotide-sugar GDP-beta-l-fucose and other fucosylation donor substrates . It is a product of the enzyme fucokinase, which uses ATP and L-fucose as substrates .Physical And Chemical Properties Analysis
Beta-L-fucose 1-phosphate has a molecular formula of C6H13O8P and an average mass of 244.136 Da . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
β-L-fucose 1-phosphate is used as a substrate for fucosyl-transferases. Efficient chemical preparation of β-sugar-1-phosphates with L-fuco configuration and their coupling to purine monophosphate bases has been achieved (Baisch & Ohrlein, 1997).
The enzymatic synthesis of β-L-fucose 1-phosphate has been explored, with the phosphorylation of L-fucose by purified fucose kinase from pig liver extracts (Ishihara, Massaro, & Heath, 1968).
In canine thyroid tissue, a specific fucokinase has been identified and characterized, which catalyzes the conversion of L-fucose to β-L-fucose 1-phosphate (Richards & Serif, 1977).
Preparative enzymatic synthesis methods for β-L-fucose-1-phosphate and its conversion into GDP-fucose have been described, highlighting its importance in complex heterooligosaccharides (Stiller & Thiem, 1992).
Large-scale synthesis techniques for β-L-fucopyranosyl phosphate have been developed, demonstrating the compound's significance in biochemical research (Adelhorst & Whitesides, 1993).
The specific activity and substrate discrimination of human GTP fucose pyrophosphorylase, which uses β-L-fucose-1-phosphate, have been elucidated, revealing insights into enzyme specificity and function (Quirk & Seley, 2005).
Mechanism of Action
Beta-L-fucose 1-phosphate is used to identify, differentiate, and characterize GTP fucose pyrophosphorylase (GFPP; fucose-1-phosphate guanylyltransferases) involved in the formation of the nucleotide-sugar GDP-beta-l-fucose and other fucosylation donor substrates . It may be used to generate new fucosylation donor substrates for use in glycan fucosylation research .
Safety and Hazards
Future Directions
Beta-L-fucose 1-phosphate may be used to generate new fucosylation donor substrates for use in glycan fucosylation research . Fucosylated carbohydrate structures are involved in a variety of biological and pathological processes in eukaryotic organisms including tissue development, angiogenesis, fertilization, cell adhesion, inflammation, and tumor metastasis . This suggests potential future directions for research and applications of beta-L-fucose 1-phosphate in these areas.
properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVXQARCLQPGIR-SXUWKVJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310005 | |
Record name | β-L-Fucopyranosyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fucose 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
16562-59-7, 28553-11-9 | |
Record name | β-L-Fucopyranosyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fucopyranosyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-L-Fucopyranosyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fucose 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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